molecular formula C5H8N2OS B1523839 4-Isothiocyanatobutanamide CAS No. 1100929-52-9

4-Isothiocyanatobutanamide

Cat. No.: B1523839
CAS No.: 1100929-52-9
M. Wt: 144.2 g/mol
InChI Key: LBJMPKMAYIWQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isothiocyanatobutanamide is an organic compound with the molecular formula C5H8N2OS It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isothiocyanatobutanamide can be synthesized through a one-pot process from primary amines under aqueous conditions. The process involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2). This is followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent . This method is advantageous due to its simplicity and suitability for scale-up activities.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available primary amines and carbon disulfide, making it feasible for large-scale production. The reaction conditions are typically mild, and the process can be conducted in aqueous media, which is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanatobutanamide undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas and other derivatives.

    Addition Reactions: The compound can react with nucleophiles, such as amines and alcohols, to form corresponding adducts.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, alcohols, and bases. The reactions are typically carried out under mild conditions, often in aqueous or organic solvents.

Major Products Formed

The major products formed from reactions involving this compound include thioureas, heterocyclic compounds, and various adducts, depending on the nature of the nucleophile and reaction conditions.

Scientific Research Applications

4-Isothiocyanatobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isothiocyanatobutanamide involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects. The activation of nuclear factor erythroid 2-related factor 2 (Nrf2) is a key pathway involved in its antioxidative and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Isothiocyanatobutanamide include:

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Sulforaphane

Uniqueness

This compound is unique due to its specific structure, which combines the isothiocyanate group with a butanamide backbone This structural feature imparts distinct reactivity and biological properties compared to other isothiocyanates

Properties

IUPAC Name

4-isothiocyanatobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c6-5(8)2-1-3-7-4-9/h1-3H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJMPKMAYIWQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isothiocyanatobutanamide
Reactant of Route 2
Reactant of Route 2
4-Isothiocyanatobutanamide
Reactant of Route 3
Reactant of Route 3
4-Isothiocyanatobutanamide
Reactant of Route 4
Reactant of Route 4
4-Isothiocyanatobutanamide
Reactant of Route 5
Reactant of Route 5
4-Isothiocyanatobutanamide
Reactant of Route 6
4-Isothiocyanatobutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.